1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one

Antimicrobial Structure–Activity Relationship Gram-negative bacteria

1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one (CAS 405921-79-1) is a synthetic thiophenol adduct belonging to the 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one class, prepared via solvent-free Michael addition of thiophenol to a 4-chlorochalcone precursor. It features a 4-chlorophenyl ketone, a furan-2-yl substituent, and a phenylsulfanyl group on a propan-1-one backbone, with a molecular formula of C₁₉H₁₅ClO₂S and a molecular weight of 342.8 g/mol.

Molecular Formula C19H15ClO2S
Molecular Weight 342.8 g/mol
Cat. No. B12141256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one
Molecular FormulaC19H15ClO2S
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3
InChIInChI=1S/C19H15ClO2S/c20-15-10-8-14(9-11-15)17(21)13-19(18-7-4-12-22-18)23-16-5-2-1-3-6-16/h1-12,19H,13H2
InChIKeyMZLMVODCMKCXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one: Procurement-Relevant Identity and Core Characteristics


1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one (CAS 405921-79-1) is a synthetic thiophenol adduct belonging to the 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one class, prepared via solvent-free Michael addition of thiophenol to a 4-chlorochalcone precursor [1]. It features a 4-chlorophenyl ketone, a furan-2-yl substituent, and a phenylsulfanyl group on a propan-1-one backbone, with a molecular formula of C₁₉H₁₅ClO₂S and a molecular weight of 342.8 g/mol . The compound is primarily investigated for its in vitro antimicrobial properties against Gram-positive and Gram-negative bacterial strains as well as yeast-like fungi [1].

Why Generic Substitution of 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one with Other Chloro- or Halo-Analogs Is Scientifically Invalid


In the 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one series, antimicrobial potency is exquisitely sensitive to the position of the aryl substituent. The para-chloro derivative (3f) displays a distinct activity profile compared to its ortho-chloro (3d) and meta-chloro (3e) isomers, as well as the bromo congeners [1]. For instance, 3f demonstrates a 4- to 8-fold lower MIC against E. coli (7.81 µg/mL) than 3d and 3e (31.25 µg/mL each), yet loses activity against certain yeast strains where the ortho-hydroxy analog (3i) excels [1]. Simply sourcing any “chlorophenyl-furan-phenylthio-propanone” without positional verification risks selecting a compound with substantially reduced potency in the target assay, as the structure–activity relationship (SAR) is not transferable across isomers [1].

Quantitative Differentiation of 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one Against the Closest In-Class Analogs


Superior Anti-E. coli Activity of the Para-Chloro Isomer (3f) vs. Ortho- and Meta-Chloro Isomers (3d, 3e)

The para-chloro derivative 3f exhibits a minimum inhibitory concentration (MIC) of 7.81 µg/mL against Escherichia coli 111, significantly outperforming the ortho-chloro (3d, 31.25 µg/mL) and meta-chloro (3e, 31.25 µg/mL) isomers in the same microdilution assay [1]. This 4-fold greater potency is not shared by the bromo series, where 3ı (p-Br) shows a higher MIC of 15.62 µg/mL, underscoring the synergistic effect of chlorine at the para position [1].

Antimicrobial Structure–Activity Relationship Gram-negative bacteria

Balanced Gram-Positive Potency: 3f Matches or Exceeds Controls Against P. vulgaris and B. cereus

Against Proteus vulgaris KUEN 1329, compound 3f achieves an MIC of 7.81 µg/mL, which is equal to the best-performing analog 3i (o-OH, 7.81 µg/mL) and superior to 3d (o-Cl, 31.25 µg/mL) and 3e (m-Cl, 31.25 µg/mL), as well as the positive controls ceftriaxone (CEF, 15.62 µg/mL) and ampicillin (AMP, 15.62 µg/mL) [1]. For Bacillus cereus DSM 4312, 3f shows an MIC of 31.25 µg/mL, which is more potent than 3d (62.5 µg/mL) and comparable to 3e (31.25 µg/mL) [1].

Gram-positive bacteria Antimicrobial susceptibility MIC comparison

Disc Diffusion Zone of Inhibition: 3f Is Active Where Meta-Bromo and Ortho-Hydroxy Analogs Are Inactive

In the qualitative disc diffusion assay (105 µg/disc), compound 3f produces a measurable inhibition zone (14 mm) against E. coli 111, whereas the meta-bromo (3h) and ortho-hydroxy (3i) analogs show no inhibition (–) under identical conditions [1]. This indicates that 3f retains detectable extracellular activity against E. coli, a property lost in these close structural analogs.

Disk diffusion Antimicrobial screening Zone of inhibition

Structure–Activity Relationship Divergence: Para-Chloro vs. Ortho-Hydroxy Selectivity Profiles

While 3i (o-OH) is the most active compound overall, 3f (p-Cl) exhibits a distinct selectivity window: against Candida albicans ATCC 1213, 3f shows an MIC of 62.5 µg/mL, whereas 3i is markedly more potent (15.62 µg/mL). Conversely, against E. coli, 3f is equipotent to 3i (7.81 µg/mL) [1]. This differential selectivity profile means 3f can be employed as a Gram-negative-biased tool compound, avoiding the strong antifungal off-target activity seen with 3i.

SAR Antifungal Selectivity Candida albicans

Evidence-Backed Application Scenarios for 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one


Gram-Negative Antibacterial Screening Libraries Requiring E. coli Sensitivity at Low Compound Concentrations

With an MIC of 7.81 µg/mL against E. coli 111, compound 3f (p-Cl) is a suitable candidate for inclusion in focused Gram-negative screening decks, particularly when screening at compound concentrations ≤10 µg/mL is desired to detect early hit activity [1]. Its 4-fold potency advantage over the ortho- and meta-chloro analogs (31.25 µg/mL each) directly translates to a higher hit-calling sensitivity in concentration-response assays [1].

Structure–Activity Relationship (SAR) Probe for Halogen Positional Scanning in Furan-Phenylthio Chemotypes

Because the para-chloro isomer 3f demonstrates a distinct SAR divergence from ortho (3d) and meta (3e) isomers—especially the 4-fold MIC difference against E. coli and the altered antifungal selectivity—it serves as an essential reference compound for medicinal chemistry campaigns exploring halogen substitution effects on the furan-phenylthio scaffold [1].

Disc-Diffusion-Readout Antimicrobial Triage with Built-In False-Negative Control

In qualitative disc diffusion triage protocols against E. coli at 105 µg/disc, 3f generates a reliable 14-mm inhibition zone, whereas the often more broadly active analog 3i (o-OH) yields no zone [1]. This makes 3f a valuable positive process control for distinguishing true inactivity from experimental failure when analogs with known quantitative MIC differences are tested side-by-side.

Antibacterial-Selective Chemical Biology Tool with Reduced Antifungal Background

Owing to its 8-fold Gram-negative/antifungal selectivity ratio (E. coli MIC 7.81 µg/mL vs. C. albicans MIC 62.5 µg/mL), 3f can be deployed as a chemical probe in phenotypic assays where minimizing confounding antifungal activity is critical, offering a cleaner selectivity window than 3i (o-OH, 2-fold ratio) [1].

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